4-(Quinoxalin-2-yl)benzonitrile
Description
Properties
Molecular Formula |
C15H9N3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-quinoxalin-2-ylbenzonitrile |
InChI |
InChI=1S/C15H9N3/c16-9-11-5-7-12(8-6-11)15-10-17-13-3-1-2-4-14(13)18-15/h1-8,10H |
InChI Key |
DNWXCVCQTQRLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Quinoxalin-2-yl)benzonitrile typically involves the condensation of ortho-phenylenediamines with α-halo ketones under catalyst-free conditions using polyethylene glycol (PEG-400) as a recyclable medium . This method is efficient and environmentally friendly, avoiding the use of organic co-solvents or additives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
4-(Quinoxalin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Anticancer Activity
4-(Quinoxalin-2-yl)benzonitrile and its derivatives have been extensively studied for their anticancer properties. Research indicates that quinoxaline derivatives can inhibit the growth of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
- Case Study : A study synthesized a library of quinoxaline derivatives, including this compound, which exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116) with an IC50 value as low as 0.05 μM. These compounds were found to downregulate key oncogenes such as HIF-1α and VEGF, indicating their potential as targeted cancer therapies .
Antiviral Properties
The compound has also shown promise in antiviral applications. Quinoxaline derivatives have been identified as potential inhibitors of viral replication.
- Case Study : A systematic review highlighted various quinoxaline derivatives that demonstrated antiviral activity against several viruses, including HIV and coxsackievirus B5. For instance, specific derivatives displayed EC50 values below 0.1 μM, indicating potent antiviral effects without significant cytotoxicity .
Antimicrobial Properties
This compound has been reported to possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Case Study : Research on substituted quinoxaline derivatives revealed their effectiveness against Gram-positive bacteria. The presence of the quinoxaline moiety was crucial for their antibacterial activity, with some derivatives showing inhibition zones comparable to standard antibiotics .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.
- Application : It can be utilized in the synthesis of more complex heterocyclic compounds through reactions like nucleophilic substitutions and cycloadditions, facilitating the development of novel materials with tailored properties .
Material Science
Beyond biological applications, this compound has potential uses in material science.
- Application : Its derivatives have been explored for use in organic semiconductors and electroluminescent materials due to their favorable electronic properties, which could lead to advancements in optoelectronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
4-(1-(Quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)benzenaminium chloride (14c)
Structure & Functional Groups :
Comparison with Target Compound :
- Electronic Effects : The triazole and benzenaminium groups in 14c introduce mixed electronic effects (electron-deficient triazole + electron-donating NH3+), whereas the benzonitrile group in the target compound provides uniform electron-withdrawing effects.
- Reactivity: 14c is tailored for coordination chemistry (e.g., Re complexes), while the nitrile group in 4-(Quinoxalin-2-yl)benzonitrile may favor nucleophilic additions or act as a precursor for carboxylic acids or amides.
4-(Quinoxalin-2-yl)butan-1-amine
Structure & Functional Groups :
Comparison with Target Compound :
- Electronic Effects : The amine group donates electrons, contrasting with the nitrile's electron-withdrawing nature. This difference could lead to divergent optical properties (e.g., fluorescence quantum yields) or redox behavior.
- Solubility : The amine improves water solubility, whereas the nitrile group may reduce polarity, affecting solubility in organic solvents.
Generalized Electronic and Structural Trends
*Calculated based on formula C14H9N3.
Research Findings :
- Fluorescence Behavior: Electron-withdrawing groups (e.g., -C≡N) can stabilize twisted intramolecular charge-transfer (TICT) states, as observed in related quinoxaline derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Quinoxalin-2-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodology :
- Catalyst selection : Use transition-metal catalysts (e.g., Fe complexes) to facilitate coupling reactions between quinoxaline precursors and benzonitrile derivatives. For regioselective synthesis, consider switchable protocols involving o-phenylenediamine intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency. Temperature control (80–120°C) minimizes side reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the product. Validate purity via HPLC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Structural analysis : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, particularly for the quinoxaline-benzonitrile junction. Compare with computational models (DFT) to validate geometry .
- Spectroscopic techniques : Use / NMR to confirm proton environments and cyano-group integration. FT-IR identifies C≡N stretching (~2220 cm) .
- Electronic properties : UV-Vis spectroscopy and cyclic voltammetry assess π-conjugation and redox behavior. TD-DFT calculations correlate experimental spectra with frontier molecular orbitals .
Advanced Research Questions
Q. What challenges arise in analyzing reaction intermediates during the synthesis of this compound, and how can they be addressed?
- Methodology :
- Intermediate trapping : Use low-temperature quenching (-78°C) to stabilize transient species. Monitor via in-situ FT-IR or Raman spectroscopy .
- Mechanistic validation : Isotopic labeling (e.g., -quinoxaline) tracks nitrogen migration. Compare kinetic isotope effects (KIE) to distinguish stepwise vs. concerted pathways .
Q. How do steric and electronic effects influence the regioselectivity of quinoxaline functionalization in this compound derivatives?
- Methodology :
- Steric mapping : Molecular mechanics simulations (e.g., MM2) quantify steric hindrance at substitution sites. Compare with crystallographic data .
- Electronic profiling : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions prone to nucleophilic attack. Hammett plots correlate substituent effects with reaction rates .
Q. What computational approaches are suitable for studying the electronic structure of this compound, and how can they guide material design?
- Methodology :
- DFT/Molecular dynamics : Simulate charge-transfer states (e.g., twisted intramolecular charge-transfer, TICT) to predict photophysical behavior. Use solvent continuum models (PCM) to replicate experimental solvatochromism .
- Material design : Pair computational predictions with experimental validation. For OLED applications, optimize HOMO-LUMO gaps by modifying substituents on the quinoxaline ring .
Q. How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives like this compound?
- Methodology :
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Use structure-activity relationship (SAR) models to isolate pharmacophore contributions .
- Structural validation : Confirm compound identity via SCXRD and high-resolution MS. Test for impurities (e.g., regioisomers) that may skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
